molecular formula C10H12N2 B3191979 2-Isopropylpyrazolo[1,5-a]pyridine CAS No. 59942-84-6

2-Isopropylpyrazolo[1,5-a]pyridine

Cat. No. B3191979
CAS RN: 59942-84-6
M. Wt: 160.22 g/mol
InChI Key: YDLUHABALCALTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropylpyrazolo[1,5-a]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyridine derivative that has been synthesized through various methods. In

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[1,5-a]pyridine derivatives, including 2-Isopropylpyrazolo[1,5-a]pyridine, are significant in biomedical research. They present as heterocyclic compounds with diverse substituents, and their synthesis involves methods starting from either a preformed pyrazole or pyridine. These compounds have applications in various biomedical fields, highlighting their importance in medical and pharmaceutical research (Donaire-Arias et al., 2022).

Coordination Chemistry and Biological Sensing

2,6-Bis(pyrazolyl)pyridine derivatives, related to 2-Isopropylpyrazolo[1,5-a]pyridine, have been used as ligands in coordination chemistry. They are notable for applications in biological sensing, such as luminescent lanthanide compounds, and in creating iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Development in Organic and Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives, closely related to 2-Isopropylpyrazolo[1,5-a]pyridine, are of great interest in organic and medicinal chemistry due to their broad spectrum of biological activities and photophysical properties. These compounds have been extensively studied, particularly for their potential in material sciences (Moustafa et al., 2022).

Synthetic Routes and Pharmaceutical Applications

Bicyclic 5-6 systems, including pyrazolo[1,5-a]pyrimidines, are important in pharmaceutical research. They form the basic skeleton of several synthetic drugs, with various synthetic routes applied to construct their ring systems. These compounds demonstrate significant biological capabilities, underlining their relevance in the development of new pharmaceuticals (Elattar & El‐Mekabaty, 2021).

Heterocyclic Compounds in Medicinal Chemistry

Pyrazolo[1,5-a]pyridine analogs play a critical role in medicinal chemistry due to their diverse synthetic methods and significant biological properties. These compounds, including 2-Isopropylpyrazolo[1,5-a]pyridine, have found applications in drug molecule production, highlighting their versatility and utility in developing novel therapeutics (Priya et al., 2020).

Optical Properties and Fluorescence

5-Cyanopyrazolo[1,5-a]pyridine derivatives, related to 2-Isopropylpyrazolo[1,5-a]pyridine, have been synthesized with notable blue fluorescence properties, both in dilute solution and in solid state. These optical characteristics underline their potential applications in material sciences and photonics (Wang et al., 2015).

properties

IUPAC Name

2-propan-2-ylpyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUHABALCALTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylpyrazolo[1,5-a]pyridine

Synthesis routes and methods I

Procedure details

A mixture of 30g (0.13 mole) of 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine and 200 ml of 50% sulfuric acid (v/v) solution was heated at 140° C for 10 hours. After cooling, the mixture was added to 400g of ice-water. The solution was neutralized with sodium hydroxide solution and extracted with chloroform. The chloroform solution was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was distilled to give 8.5g (5.3 × 10-2 mole) of colorless oily product, bp 127.5°-129.5° C (17 mmHg).
[Compound]
Name
30g
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
400g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(2-Isopropyl-pyrazolo[1,5-a]pyridin-3-yl)-2-methyl-propan-1-one (30.0 g, 115 mmole), water (100 ml), and concentrated sulfuric acid (100 ml) were combined and stirred at 130° C. for 18 hours. The mixture was cooled to room temperature and poured into a solution of ice (400 g) and water (200 ml). The solution was neutralized with sodium hydroxide solution and extracted with chloroform. The organic layer was dried over sodium sulfate, filtered, and concentrated in vacuo. The oil was purified by vacuum distillation to give 14.9 g (81%) of 2-isopropyl-pyrazolo[1,5-a]pyridine. 1H-NMR (250 MHz, DMSO-d6) δ 8.37 (d, J=7.3 Hz, 1H), 7.41 (d, J=9.0 Hz, 1H), 7.00 (t, J=7.3 Hz, 1H), 6.66 (t, J=7.5 Hz, 1H), 6.28 (s, 1H), 3.16 (sept, J=7.0 Hz, 1H), 1.35 (d, J=6.8 Hz, 6H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one. The dry salt (113 g) from Example 1 (a) was suspended in isobutyric anhydride (515 g) in a large round bottom flask equipped with a mechanical stirrer and K2CO3 (85 g) was added with stirring. The mixture was refluxed for 8 hours, cooled to room temperature and water (10 ml) was added followed by addition of K2CO3 (10 g) in portions. After the initial vigorous reaction subsided, water (500 ml) and ethyl acetate (500 ml) were added, followed by 280 g of K2CO3, added in portions with continuous mechanical stirring to control foaming. The reaction mixture was stirred for 1 hour at room temperature, 50 mL of 50% NaOH was added, and the mixture extracted with ethyl acetate (4×250 ml). Evaporation of the solution yielded a viscous oil, which was distilled under high vacuum to provide 25.2 g (32.9%) of 2-isopropylpyrazolo[1,5-a]pyridine (b.p. 45-75° C./0.25-0.5 mm Hg), and 60.4 g (51.3%) of 1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)-2-methylpropan-1-one (b.p. 125-135° C./0.1 mm Hg; m.p. 53-55° C.) (T. Irikura, et al., U.S. Pat. No. 3,850,941, Nov. 26, 1974). Compound 411.
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
113 g
Type
reactant
Reaction Step Four
Quantity
515 g
Type
solvent
Reaction Step Four
Name
Quantity
85 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Six
Name
Quantity
280 g
Type
reactant
Reaction Step Seven
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight

Synthesis routes and methods IV

Procedure details

According to one approach, therefore, the desired S-enantiomer of AV1013 is prepared by chiral resolution of the corresponding racemic mixture. As shown in FIG. 6, and described in the Example 1 below, synthesis of AV1013 involves several steps. The first step involves the synthesis of 2-chloro-nor-methylibudilast using either ibudilast (2-methyl-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one) or the corresponding 3-carboxylic acid (2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid, ibudilast acid) as the starting material. Thus, reacting ibudilast with an aqueous solution of a strong inorganic acid, for example, 50% aqueous sulfuric gave isopropylpyrazolo[1,5-a]pyridine (IPPP) following a loss of its 3-ring substituent (2-methyl-propan-1-one). Alternatively IPPP is obtained via the decarboxylation of 2-isopropyl-pyrazolo[1,5-a]pyridin-3-carboxylic acid under acidic conditions. See, Example 1, method 2, step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 2
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 3
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 4
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 5
2-Isopropylpyrazolo[1,5-a]pyridine
Reactant of Route 6
2-Isopropylpyrazolo[1,5-a]pyridine

Citations

For This Compound
166
Citations
M Ohashi, H Ohkubo, J Kito… - Archives internationales de …, 1986 - europepmc.org
3-Isobutyryl-2-isopropylpyrazolo [1, 5-a] pyridine (KC-404) at a concentration of greater than or equal to 4.34 X 10 (-5) M inhibited adenosine diphosphate-, arachidonic acid-and …
Number of citations: 46 europepmc.org
K AWANO, S SUZUE - Chemical and pharmaceutical bulletin, 1986 - jstage.jst.go.jp
The structure—activity relationship of 3-(p-substituted benzoyl) pyrazolo [l, 5-a] pyridine deriva-tives as inhibitors of rabbit platelet aggregation in vitro have been examined. The cluster …
Number of citations: 4 www.jstage.jst.go.jp
K Awano, S SUZUE - Chemical and pharmaceutical bulletin, 1992 - jstage.jst.go.jp
3-Isobutyryl-2-isopropylpyrazolo [l, 5-a] pyridine (ibudilast) has a large number of metabolites. In order to unequivocally establish the true identity of these metabolites, we prepared a …
Number of citations: 11 www.jstage.jst.go.jp
Y Izumi, F Gotoh, Y Fukuuchi, T Hata, A Imai… - Arzneimittel …, 1990 - europepmc.org
Effects of 3-isobutyryl-2-isopropylpyrazolo [1, 5-a] pyridine (KC-404) on cerebral circulation and metabolism were examined measuring cerebral oxygen and carbon dioxide tension (…
Number of citations: 3 europepmc.org
K AwANo, K IWASE, Y NAGATSU… - Chemical and …, 1992 - jstage.jst.go.jp
Novel 6-hydroxylated or methanesulfonylated pyrazolo [1, 5-α] pyridine derivatives as an authentic reference of metabolites for 3-isobutyryl-2-isopropylpyrazolo [1, 5-α] pyridine (…
Number of citations: 10 www.jstage.jst.go.jp
Y NAGATSU, T HIGUCHI, M HIROBE - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
Oxidation of 3-isobutyryl-2-isopropylpyrazolo [1, 5-α] pyridine (IBPP) was carried out with various chemical model systems for cytochrome P-450 in comparison with the liver microsomal …
Number of citations: 22 www.jstage.jst.go.jp
S MURASHIMA, Y NARITA, E IWASAKI… - Japanese Journal of …, 1992 - jstage.jst.go.jp
In vitro, KC-404 inhibited human platelet aggregation induced by ADP, collagen, adrenalin, platelet activating factor and arachidonic acid but not by ristocetin. Together, KC-404 and …
Number of citations: 1 www.jstage.jst.go.jp
粟野勝也, 岩瀬一彦, 永津芳雄, 鈴江清吾 - … and Pharmaceutical Bulletin, 1992 - jlc.jst.go.jp
Novel 6-hydroxylated or methanesulfonylated pyrazolo[1, 5-α]pyridine derivatives as an authentic reference of metabolites for 3-isobutyryl-2-isopropylpyrazolo[1, 5-α]pyridine (ibudilast) …
Number of citations: 2 jlc.jst.go.jp
粟野勝也, 鈴江清吾 - Chemical and Pharmaceutical Bulletin, 1992 - jlc.jst.go.jp
6, 7-Dihydrodiol (1) has been isolated as a principal metabolite of ibudilast. We determined the structural formula of this compound (1) and made the stereochemical behavior is solution …
Number of citations: 2 jlc.jst.go.jp
H Nagai, T IWAMOTO, T NISHIYOR… - Japanese journal of …, 1983 - Elsevier
Abstract Effects of 2-methyl-3-piperidino-β-propionaphtone hydrochloride (KZ-111), 3-isobutyryl-2-isopropylpyrazolo-[1, 5-a] pyridine (KC-404) and FPL-55712 on experimental allergic …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.